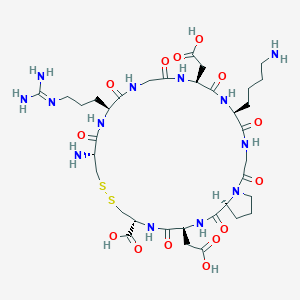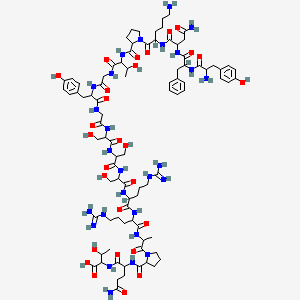
CEP dipeptide 1
Descripción general
Descripción
El dipéptido (omega-carboxietil)pirrol, es un potente compuesto angiogénico. Exhibe una actividad robusta en la promoción de la angiogénesis y está específicamente implicado en la patogénesis de la degeneración macular relacionada con la edad
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del dipéptido CEP 1 típicamente implica la reacción de N-carboxianhidridos de aminoácidos con ésteres de aminoácidos en presencia de una base
Métodos de Producción Industrial
La producción industrial del dipéptido CEP 1 puede involucrar técnicas de síntesis de péptidos a gran escala, como la síntesis de péptidos en fase sólida (SSPS). Este método permite la producción eficiente y escalable de péptidos al anclar el aminoácido inicial a un soporte sólido y agregar secuencialmente aminoácidos protegidos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El dipéptido CEP 1 sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional con otro, a menudo usando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio
Reducción: Borohidruro de sodio, hidruro de aluminio y litio
Sustitución: Halógenos, nucleófilos
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El dipéptido CEP 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y reacciones de péptidos.
Mecanismo De Acción
El dipéptido CEP 1 ejerce sus efectos promoviendo la angiogénesis, el proceso de formación de nuevos vasos sanguíneos a partir de otros preexistentes. Este compuesto interactúa con objetivos moleculares involucrados en la angiogénesis, como los receptores del factor de crecimiento endotelial vascular (VEGF) y otras vías de señalización . El mecanismo preciso involucra la activación de estos receptores, lo que lleva a la proliferación y migración de las células endoteliales, que forman el revestimiento de los vasos sanguíneos .
Comparación Con Compuestos Similares
Compuestos Similares
- Derivados de 2-(omega-carboxietil)pirrol (CEP): Estos compuestos comparten una estructura similar y exhiben actividad angiogénica .
- Otros dipéptidos: Varios dipéptidos con propiedades angiogénicas, como los derivados de aminoácidos como la arginina y la lisina .
Singularidad
El dipéptido CEP 1 es único debido a su estructura específica y su potente actividad angiogénica. A diferencia de otros dipéptidos, se ha implicado específicamente en la patogénesis de la degeneración macular relacionada con la edad, lo que lo convierte en un compuesto valioso para la investigación médica y las aplicaciones terapéuticas .
Propiedades
IUPAC Name |
3-[1-[(5S)-5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGZUAKQLIUCN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








